molecular formula C29H33N5O3 B2962025 5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326825-04-0

5-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B2962025
CAS RN: 1326825-04-0
M. Wt: 499.615
InChI Key: QBBHCLHBPQXDQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazolo[1,5-a]pyrazin-4-one moiety, and a methoxyphenyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the piperazine ring might undergo reactions with acids or bases, and the methoxy group might be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. The presence of polar groups like the methoxy group and the piperazine ring might increase its solubility in polar solvents .

Scientific Research Applications

Crystallography

Compounds with similar structures have been used in crystallography to obtain suitable crystals for X-ray diffraction studies. This application is crucial for determining the 3D structure of a molecule, which can provide insights into its function and interactions with other molecules .

Anti-HIV Research

Indole derivatives, which may share structural similarities with the compound , have been reported to undergo molecular docking studies as potential anti-HIV-1 agents . This suggests that your compound could also be explored for its potential anti-viral properties.

Computational Chemistry

Theoretical values such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are often compared with experimental data to validate the computational models . Your compound could be used in computational studies to predict its behavior and properties.

Synthetic Chemistry

Similar compounds have been synthesized using various chemical reactions and conditions . Your compound could be used to explore new synthetic pathways or improve existing ones.

Drug Design

Substituted compounds have been synthesized and studied for their biological effects . The compound could potentially be used in the design and development of new drugs.

Material Science

Compounds with similar structures have been used in material science for the development of new materials with specific properties .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings are common in drugs acting on the central nervous system .

properties

IUPAC Name

5-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-21(2)22-4-6-23(7-5-22)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)24-8-10-25(37-3)11-9-24/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVQFTHGCXCWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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